methyl [8-(4-butylphenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate
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Overview
Description
Methyl [8-(4-butylphenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate is a complex organic compound belonging to the class of purine derivatives Purine derivatives are widely studied due to their extensive applications in biology, biochemistry, and medicine
Preparation Methods
The synthesis of methyl [8-(4-butylphenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate can be achieved through a multi-step process. One common method involves the following steps:
Starting Material: The synthesis begins with 2,6-dichloropurine.
Mitsunobu Reaction: The 2,6-dichloropurine undergoes a Mitsunobu reaction with dodecanol to form 2,6-dichloro-9-dodecyl-9H-purine.
Nucleophilic Aromatic Substitution: The chloro substituents are then exchanged with azides in a nucleophilic aromatic substitution reaction, yielding 2,6-diazido-9-dodecyl-9H-purine.
Chemical Reactions Analysis
Methyl [8-(4-butylphenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the purine ring’s substituents are replaced by nucleophiles like amines or thiols.
Scientific Research Applications
Methyl [8-(4-butylphenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of methyl [8-(4-butylphenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may act as an inhibitor of certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Methyl [8-(4-butylphenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate can be compared with other purine derivatives, such as:
2,6-Bis[4-(4-butylphenyl)-1H-1,2,3-triazol-1-yl]-9-dodecyl-9H-purine: This compound also contains a purine core but has different substituents, leading to distinct chemical and biological properties.
9H-Purine and 1H-Imidazo[4,5-c]pyridines: These compounds are designed as adenosine receptor ligands and have different binding affinities and selectivities compared to this compound.
Properties
Molecular Formula |
C21H25N5O4 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
methyl 2-[6-(4-butylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C21H25N5O4/c1-4-5-6-14-7-9-15(10-8-14)24-11-12-25-17-18(22-20(24)25)23(2)21(29)26(19(17)28)13-16(27)30-3/h7-10H,4-6,11-13H2,1-3H3 |
InChI Key |
KLGDQCBSXOZQTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC |
Origin of Product |
United States |
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